![molecular formula C13H17BF2O2S B1432470 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1026796-82-6](/img/structure/B1432470.png)
2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of these types of compounds can be determined using techniques such as X-ray diffraction .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in various reactions. For example, it is used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Physical And Chemical Properties Analysis
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a colorless oil-like substance at room temperature . It has a molecular weight of 204.07 .
Wissenschaftliche Forschungsanwendungen
Organofluorine compounds, which often possess unique chemical, physical, and biological properties, play important roles in pharmaceuticals, agrochemicals, and advanced materials . The introduction of the CF2 motif as an oxygen surrogate could significantly improve the metabolic stability and bioavailability of the target molecules . Therefore, selective introduction of the CF2 group into organic molecules is an appealing task .
It has been realized that the (phenylsulfonyl)difluoromethyl group is a versatile CF2 building block, which can be readily transformed into other useful fluorinated functionalities such as difluoromethyl (CF2H), difluoromethylene (–CF2–), and difluoromethylidene (=CF2) groups . This article overviews the recent advance of (phenylsulfonyl)difluoromethylation reactions as well as their synthetic applications in organic synthesis within the past decade .
Five modes of difluoroalkylation reactions have been developed, including nucleophilic (phenylsulfonyl)difluoromethylations, electrophilic (phenylsulfonyl)difluoromethylations, radical (phenylsulfonyl)difluoromethylations, difluorocarbene reactions, and transition-metal mediated (phenylsulfonyl)difluoromethylations .
-
Applications of Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .
-
Water Adsorption in MOFs : Metal–Organic Frameworks (MOFs) have shown promise in many applications, including heat-pumps, adsorbent-based chillers, and proton conductors. The state of the art of MOF stability in water, a crucial issue to many applications in which MOFs are promising candidates, is discussed .
-
Applications of Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species have shown applications in various areas such as organic transformations (hydroboration, cyanosilylation, N-functionalisation of amines, and hydroamination), small molecule activation (e.g. P4, As4, CO2, CO, H2, alkene, and alkyne) and materials .
-
Water Adsorption in MOFs : Metal–Organic Frameworks (MOFs) have shown promise in many applications, including heat-pumps, adsorbent-based chillers, and proton conductors. The state of the art of MOF stability in water, a crucial issue to many applications in which MOFs are promising candidates, is discussed .
Safety And Hazards
Zukünftige Richtungen
Boronic acid derivatives like 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They are significant reaction intermediates and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Eigenschaften
IUPAC Name |
2-[4-(difluoromethylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)9-5-7-10(8-6-9)19-11(15)16/h5-8,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSALDQKWDOUGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1026796-82-6 | |
| Record name | 2-{4-[(difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



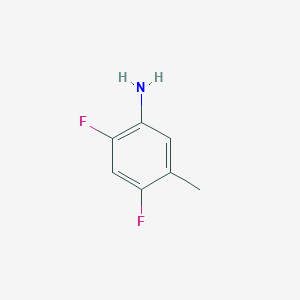
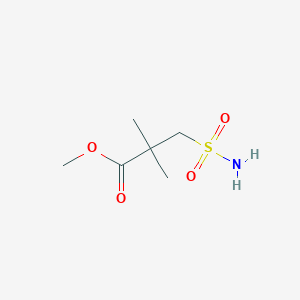
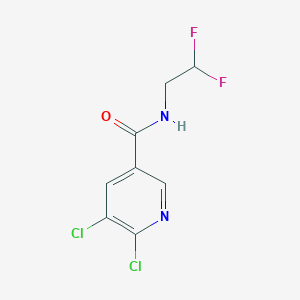
![Ethanone, 1-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]-](/img/structure/B1432396.png)
![Thieno[3,2-d]pyrimidine, 6-(bromomethyl)-2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432397.png)
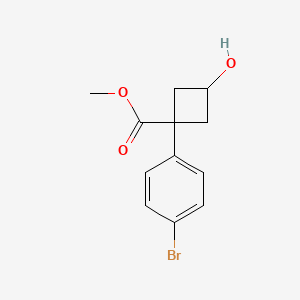
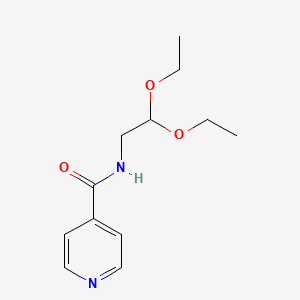
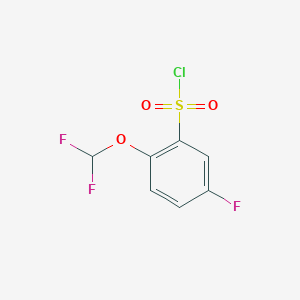

![Thieno[3,2-d]pyrimidine-6-methanol, 2-chloro-7-methyl-4-(4-morpholinyl)-](/img/structure/B1432405.png)
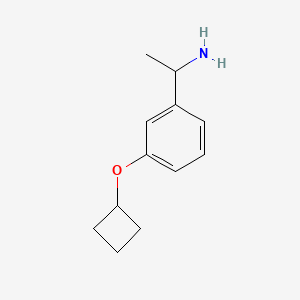

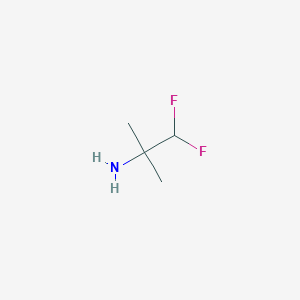
![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)